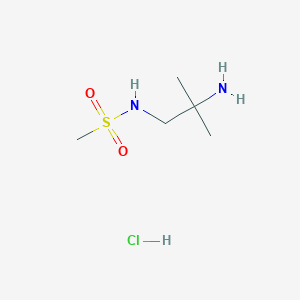

N-(2-Amino-2-methylpropyl)methanesulfonamide hydrochloride

Description

N-(2-Amino-2-methylpropyl)methanesulfonamide hydrochloride is a hydrochlorinated sulfonamide derivative featuring a branched alkylamine moiety. Its structure comprises a methanesulfonamide group linked to a 2-amino-2-methylpropyl chain, with a hydrochloride counterion enhancing solubility. This compound likely serves as a pharmaceutical intermediate or active ingredient, with physicochemical and biological characteristics influenced by its branched alkyl chain and sulfonamide core.

Properties

IUPAC Name |

N-(2-amino-2-methylpropyl)methanesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O2S.ClH/c1-5(2,6)4-7-10(3,8)9;/h7H,4,6H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKUPGOOFUMKPPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Amino-2-methylpropyl)methanesulfonamide hydrochloride typically involves the reaction of 2-amino-2-methylpropanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Amino-2-methylpropyl)methanesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines .

Scientific Research Applications

Antimicrobial Activity

Sulfonamides, including N-(2-Amino-2-methylpropyl)methanesulfonamide hydrochloride, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with the synthesis of folic acid, which is essential for bacterial proliferation. This mechanism is particularly relevant in the development of antibiotics targeting resistant bacterial strains.

Carbonic Anhydrase Inhibition

Research indicates that sulfonamides can act as inhibitors of carbonic anhydrases, enzymes involved in various physiological processes. This compound has shown potential as an effective inhibitor against specific isoforms of carbonic anhydrases, which could lead to therapeutic applications in treating conditions such as glaucoma and epilepsy .

Synthesis of Sulfonimidates

This compound can be utilized in the synthesis of sulfonimidates, which are important intermediates in organic synthesis. These compounds have applications ranging from polymer chemistry to medicinal chemistry, showcasing the versatility of sulfonamide derivatives in synthetic pathways .

Polymerization Studies

The compound has been explored in polymerization processes, where it serves as a monomer or additive to enhance the properties of polymers. Its ability to participate in thermal polycondensation reactions opens avenues for creating novel materials with specific functional properties .

Drug Development

This compound has been investigated for its potential role in drug formulations aimed at treating various diseases, including cancer and infectious diseases. Its structural features allow it to be modified for improved efficacy and reduced side effects .

Molecular Docking Studies

In silico studies involving molecular docking have been conducted to predict the interaction of this compound with various biological targets. These studies help identify potential therapeutic uses and optimize the structure for enhanced biological activity .

Case Studies

Mechanism of Action

The mechanism of action of N-(2-Amino-2-methylpropyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The pathways involved may include enzyme inhibition, receptor binding, or modulation of signaling pathways .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Methanesulfonamide Hydrochloride Derivatives

*Estimated based on structural analogy.

Structural and Functional Differences

Backbone Complexity: The target compound’s simplicity (branched alkyl chain) contrasts with sotalol and dronedarone, which incorporate aromatic rings (phenyl, benzofuranyl) for receptor targeting . Branched vs. Linear Chains: The 2-amino-2-methylpropyl group may confer higher lipophilicity than linear analogs (e.g., 3-aminopropyl in ), influencing membrane permeability and bioavailability.

Pharmacological Targets: Sotalol and dronedarone are β-blockers and multi-channel blockers, respectively, used in arrhythmia treatment . Their aromatic cores facilitate interactions with cardiac ion channels. The target compound’s lack of aromaticity may limit such applications but could suit non-cardiac targets (e.g., enzymes or transporters).

Solubility and Stability :

- Hydrochloride salts universally improve water solubility. However, the naphthalene derivative may exhibit reduced solubility compared to the target compound due to its hydrophobic ring system.

Biological Activity

N-(2-Amino-2-methylpropyl)methanesulfonamide hydrochloride, also known as a sulfonamide derivative, has garnered attention in various scientific fields due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is synthesized through the reaction of 2-amino-2-methylpropanol with methanesulfonyl chloride, typically in the presence of a base like triethylamine. This reaction is conducted under controlled temperature conditions to optimize yield and purity.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It can function as an inhibitor or activator depending on the specific context:

- Enzyme Inhibition : The compound can inhibit certain enzymes, which may lead to altered metabolic pathways.

- Receptor Modulation : It may bind to specific receptors, influencing cellular signaling pathways.

Biological Activities

The compound exhibits several notable biological activities:

- Antimicrobial Activity : As a sulfonamide derivative, it has been studied for its potential antibacterial properties.

- Antidiabetic Effects : Research indicates that similar compounds can protect pancreatic β-cells from endoplasmic reticulum (ER) stress, which is crucial in diabetes management .

- Cell Cycle Regulation : Some studies suggest that it may induce apoptosis in cancer cells by affecting cell cycle progression .

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Antidiabetic Potential

In a recent investigation into compounds similar to this compound, researchers found that these compounds could significantly enhance β-cell viability under ER stress conditions. The following table summarizes the efficacy of various analogs:

| Compound | Max Activity (%) | EC50 (µM) |

|---|---|---|

| Compound A | 97 | 6 ± 1 |

| Compound B | 45 | 18 ± 4 |

| This compound | TBD | TBD |

Applications in Medicine and Industry

The compound's utility extends beyond research into practical applications:

- Pharmaceutical Development : It serves as an intermediate in synthesizing more complex pharmaceutical agents.

- Biochemical Assays : Employed in assays to study enzyme mechanisms and cellular responses.

- Industrial Use : Utilized in producing specialty chemicals and as a catalyst in various chemical reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.